Ac-IEPD-AMC (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-IEPD-AMC (trifluoroacetate salt) is a fluorogenic substrate for granzyme B. This compound is used to quantify granzyme B activity through the release of 7-amino-4-methylcoumarin (AMC), which emits fluorescence upon enzymatic cleavage .
Preparation Methods
The synthesis of Ac-IEPD-AMC (trifluoroacetate salt) involves the coupling of N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-L-α-asparagine with 7-amino-4-methylcoumarin. The reaction is typically carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The product is then purified through chromatographic techniques .
Chemical Reactions Analysis
Ac-IEPD-AMC (trifluoroacetate salt) primarily undergoes hydrolysis when exposed to granzyme B, resulting in the release of 7-amino-4-methylcoumarin (AMC). This hydrolysis reaction is specific to the enzyme granzyme B and occurs under physiological conditions. The major product formed from this reaction is AMC, which is fluorescent under UV light .
Scientific Research Applications
Ac-IEPD-AMC (trifluoroacetate salt) is widely used in scientific research for the quantification of granzyme B activity. This is particularly relevant in studies involving immune cell function, apoptosis, and cancer research. The fluorescence emitted by AMC upon enzymatic cleavage allows for the sensitive detection and measurement of granzyme B activity in various biological samples .
Mechanism of Action
The mechanism of action of Ac-IEPD-AMC (trifluoroacetate salt) involves its cleavage by granzyme B, an enzyme released by cytotoxic T cells and natural killer cells. Upon cleavage, the compound releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence. This fluorescence can be measured to quantify granzyme B activity, providing insights into immune cell function and apoptosis pathways .
Comparison with Similar Compounds
Ac-IEPD-AMC (trifluoroacetate salt) is unique in its specificity for granzyme B. Similar compounds include other fluorogenic substrates for proteases, such as Ac-DEVD-AMC (trifluoroacetate salt) for caspase-3 and Ac-LEHD-AMC (trifluoroacetate salt) for caspase-9. These compounds also release AMC upon enzymatic cleavage, but they are specific to different proteases, highlighting the specificity and utility of Ac-IEPD-AMC (trifluoroacetate salt) for granzyme B activity measurement .
Properties
Molecular Formula |
C34H42F3N5O13 |
---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H41N5O11.C2HF3O2/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19;3-2(4,5)1(6)7/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42);(H,6,7)/t16-,21-,22-,23-,28-;/m0./s1 |
InChI Key |
DPJJHJBBZSQESC-WQMVBLBISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.